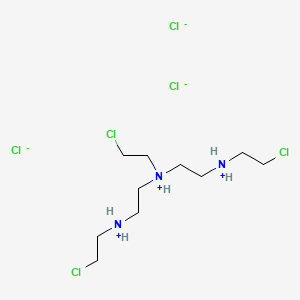
Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes ethylenediamine and chloroethyl groups, making it a versatile agent in chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride typically involves the reaction of ethylenediamine with chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through crystallization or distillation techniques to remove any impurities and obtain the final product in its trihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with higher oxidation states.
Scientific Research Applications
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate the interactions of chloroethyl groups with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride involves its interaction with molecular targets through the chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chloroethyl groups but different structural features.
2,2’-Dichlorodiethylamine Hydrochloride: Another compound with chloroethyl groups, used in various chemical applications.
Uniqueness
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is unique due to its specific combination of ethylenediamine and chloroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
63918-35-4 |
|---|---|
Molecular Formula |
C10H25Cl6N3 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
2-chloroethyl-bis[2-(2-chloroethylazaniumyl)ethyl]azanium;trichloride |
InChI |
InChI=1S/C10H22Cl3N3.3ClH/c11-1-4-14-6-9-16(8-3-13)10-7-15-5-2-12;;;/h14-15H,1-10H2;3*1H |
InChI Key |
ONGVWYHEJMAKBW-UHFFFAOYSA-N |
Canonical SMILES |
C(C[NH+](CC[NH2+]CCCl)CCCl)[NH2+]CCCl.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















